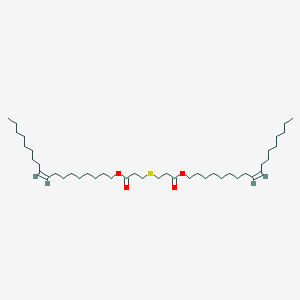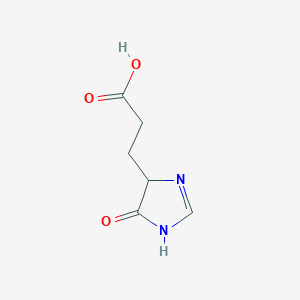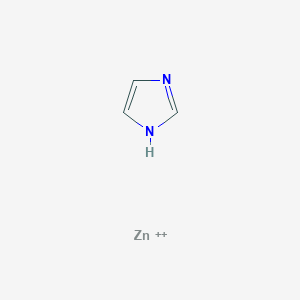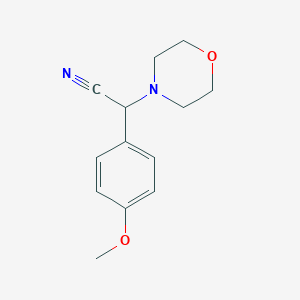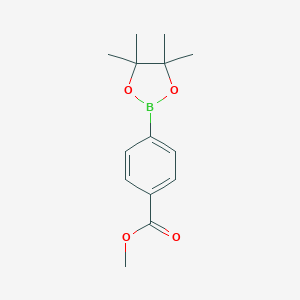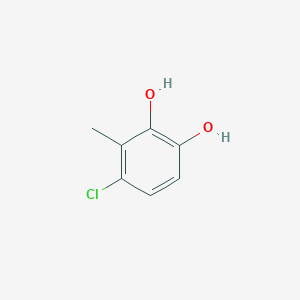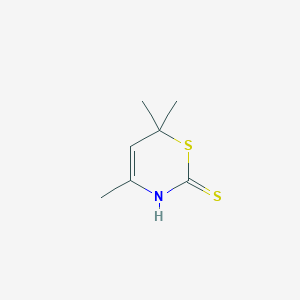
2-Mercapto-4,6,6-trimethylthiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Mercapto-4,6,6-trimethylthiazine, also known as TMT, is a sulfur-containing organic compound that has been extensively studied for its biochemical and physiological effects. TMT is commonly used as a tool to model anxiety-like behavior in rodents and has been shown to activate the hypothalamic-pituitary-adrenal (HPA) axis, a key neuroendocrine system involved in the stress response.
Mechanism of Action
The exact mechanism of action of 2-Mercapto-4,6,6-trimethylthiazine is not fully understood, but it is thought to act as a potent odorant that activates the vomeronasal organ (VNO), a specialized sensory organ located in the nasal cavity. Activation of the VNO leads to the activation of the HPA axis, resulting in the release of stress hormones such as corticosterone.
Biochemical and Physiological Effects:
2-Mercapto-4,6,6-trimethylthiazine has been shown to induce a variety of biochemical and physiological effects in rodents, including increased levels of corticosterone, altered levels of neurotransmitters such as dopamine and serotonin, and changes in gene expression in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Mercapto-4,6,6-trimethylthiazine in lab experiments is its ability to reliably induce anxiety-like behavior in rodents. However, 2-Mercapto-4,6,6-trimethylthiazine has some limitations, including the fact that it may not accurately model all aspects of anxiety and stress in humans. Additionally, the use of 2-Mercapto-4,6,6-trimethylthiazine in experiments requires careful consideration of ethical concerns related to animal welfare.
Future Directions
There are several future directions for research on 2-Mercapto-4,6,6-trimethylthiazine. One area of interest is the development of new and more selective odorants that can be used to activate specific neuronal pathways in the brain. Additionally, further studies are needed to fully understand the mechanisms underlying the effects of 2-Mercapto-4,6,6-trimethylthiazine on the HPA axis and other neuroendocrine systems. Finally, research is needed to determine the potential therapeutic applications of 2-Mercapto-4,6,6-trimethylthiazine and related compounds in the treatment of anxiety and stress-related disorders.
Synthesis Methods
2-Mercapto-4,6,6-trimethylthiazine can be synthesized through a variety of methods, including the reaction of 2-chloro-4,6,6-trimethylthiazine with sodium hydrosulfide or the reaction of 2-chloro-4,6,6-trimethylthiazine with sodium sulfide in the presence of sodium hydroxide. The resulting product is purified through column chromatography or recrystallization.
Scientific Research Applications
2-Mercapto-4,6,6-trimethylthiazine has been extensively used in scientific research to model anxiety-like behavior in rodents. It has been shown to induce a variety of behavioral and physiological changes, including increased locomotor activity, decreased social interaction, and altered levels of stress hormones such as corticosterone.
properties
CAS RN |
17374-21-9 |
|---|---|
Product Name |
2-Mercapto-4,6,6-trimethylthiazine |
Molecular Formula |
C7H11NS2 |
Molecular Weight |
173.3 g/mol |
IUPAC Name |
4,6,6-trimethyl-3H-1,3-thiazine-2-thione |
InChI |
InChI=1S/C7H11NS2/c1-5-4-7(2,3)10-6(9)8-5/h4H,1-3H3,(H,8,9) |
InChI Key |
DLBJODXBDQMKRQ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(SC(=N1)S)(C)C |
SMILES |
CC1=CC(SC(=S)N1)(C)C |
Canonical SMILES |
CC1=CC(SC(=S)N1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



